molecular formula C2HBF3K B1451949 Potassium ethynyltrifluoroborate CAS No. 892869-21-5

Potassium ethynyltrifluoroborate

Cat. No. B1451949
M. Wt: 131.94 g/mol
InChI Key: IQENCCCNPRHCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ethynyltrifluoroborate is a chemical compound with the molecular formula C2HBF3K . It is used in various chemical reactions and has a molecular weight of 131.93 g/mol .


Synthesis Analysis

The synthesis of potassium ethynyltrifluoroborate involves a palladium/copper-catalyzed Sonogashira coupling of potassium ethynyltrifluoroborate to an aryl iodide or electron-deficient aryl bromide . This reaction is followed by a deboronative Sonogashira reaction of the in situ generated potassium (arylethynyl)trifluoroborate, a second coupling to a less-active electron-rich aryl bromide .


Molecular Structure Analysis

The molecular structure of potassium ethynyltrifluoroborate consists of a potassium ion (K+), an ethynyl group (C2H-), and a trifluoroborate ion (BF3-) . The InChI code for this compound is 1S/C2HBF3.K/c1-2-3(4,5)6;/h1H;/q-1;+1 .


Chemical Reactions Analysis

Potassium ethynyltrifluoroborate is involved in various chemical reactions. For instance, it is used in the synthesis of unsymmetrical diarylalkynes through a three-component one-pot procedure involving thermocontrolled sequential Sonogashira reactions . It is also used in the preparation of potassium (1-organo-1H-1,2,3-triazol-4-yl)trifluoroborates through a regioselective one-pot Cu-catalyzed azide–alkyne cycloaddition .


Physical And Chemical Properties Analysis

Potassium ethynyltrifluoroborate is a solid compound . It has a molecular weight of 131.93 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis of 1,2,3-Triazoles

Potassium ethynyltrifluoroborate is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles. The Sonogashira reaction of potassium ethynyltrifluoroborate with various aryl halides, followed by coupling with azides, efficiently produces these triazoles in good yields (Song et al., 2013).

2. Cross-Coupling Reactions

Potassium alkynyltrifluoroborates, including potassium ethynyltrifluoroborate, are used in palladium-catalyzed cross-coupling reactions with aryl halides or triflates. They are notable for their stability and ease of storage, providing an advantage in combinatorial chemistry applications (Molander et al., 2002).

3. Allylboration of Nitriles and Acid Anhydrides

In the field of organic synthesis, potassium allyltrifluoroborate, a related compound, is used for the double allylboration of nitriles and acid anhydrides. This method is mild, metal-free, and uses operationally stable potassium organotrifluoroborate reagents (Ramadhar et al., 2013).

4. Ionic Liquid Applications

Ethyl-, vinyl-, and ethynylcyanoborates, prepared from potassium trifluoroborates like potassium ethynyltrifluoroborate, are used to create room-temperature ionic liquids (RTILs). These RTILs have significant potential in electrochemical applications due to their large electrochemical windows, high thermal stabilities, and specific conductivities (Schopper et al., 2022).

5. Mannich Reactions

Potassium alkynyltrifluoroborate reacts with amines and salicylaldehydes in Mannich reactions, generating highly functionalized amines. This reaction is facilitated using ionic liquids as solvents (Kabalka et al., 2004).

6. Suzuki Cross-Coupling

Potassium alkenyltrifluoroborates, including variants derived from potassium ethynyltrifluoroborate, are utilized in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates. These reactions are facilitated by palladium catalysis and are notable for their good yields and tolerance of various functional groups (Molander and Rivero, 2002).

Future Directions

While the future directions of potassium ethynyltrifluoroborate are not specified in the search results, potassium-based batteries are viewed as promising alternatives to lithium-based batteries, owing to their abundant potassium resource, lower redox potentials, and low cost . This suggests that potassium compounds, including potassium ethynyltrifluoroborate, may have potential applications in the development of these batteries.

properties

IUPAC Name

potassium;ethynyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBF3.K/c1-2-3(4,5)6;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQENCCCNPRHCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674908
Record name Potassium ethynyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium ethynyltrifluoroborate

CAS RN

892869-21-5
Record name Potassium ethynyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM ETHYNYLTRIFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium ethynyltrifluoroborate
Reactant of Route 2
Potassium ethynyltrifluoroborate
Reactant of Route 3
Potassium ethynyltrifluoroborate
Reactant of Route 4
Potassium ethynyltrifluoroborate
Reactant of Route 5
Potassium ethynyltrifluoroborate
Reactant of Route 6
Potassium ethynyltrifluoroborate

Citations

For This Compound
27
Citations
T Kim, KH Jeong, Y Kim, T Noh… - European Journal of …, 2017 - Wiley Online Library
… of unsymmetrical diarylalkynes from potassium ethynyltrifluoroborate13 and two different … small molecules from potassium ethynyltrifluoroborate is currently ongoing in our laboratory. …
T Kim, JH Song, KH Jeong, S Lee… - European Journal of …, 2013 - Wiley Online Library
… reactions of various alkyl bromides with potassium ethynyltrifluoroborate, and the results are … -pot CuAAC reactions with various alkyl bromides and potassium ethynyltrifluoroborate. [a] …
S Darses, JP Genet - Chemical reviews, 2008 - ACS Publications
… Reaction of ethynylmagnesium bromide with trimethoxy-borane followed by the usual one-pot fluorination procedure provided potassium ethynyltrifluoroborate in 88% yield (Scheme 16)…
Number of citations: 780 pubs.acs.org
JH Song, P Choi, SE Lee, KH Jeong… - European Journal of …, 2013 - Wiley Online Library
… Herein, we report the preparation of copper arylacetylides from potassium ethynyltrifluoroborate6 and various aryl halides through the Sonogashira reaction7 and deboronation of the …
RA Oliveira, RO Silva, GA Molander… - Magnetic Resonance …, 2009 - Wiley Online Library
… in both 11B and 19F spectra of potassium ethynyltrifluoroborate at 25 ◦ C when the solvent … of J with temperature, we also obtained the spectra of potassium ethynyltrifluoroborate at 25 …
S hwa Jung, K Choi, AN Pae, JK Lee, H Choo… - Organic & …, 2014 - pubs.rsc.org
… Potassium ethynyltrifluoroborate (6) 22 . To a solution of ethynylmagnesium bromide in THF … To a solution of potassium ethynyltrifluoroborate 6 (21.0 mg, 159 μmol), CuBr (2.30 mg, 15.9 …
Number of citations: 16 pubs.rsc.org
Y Yamamoto, K Hattori, J Ishii, H Nishiyama - Tetrahedron, 2006 - Elsevier
… was concentrated to afford potassium ethynyltrifluoroborate (1.15 g, 87%) as colorless solids (mp 211.2–212.0 C decomp.). To a solution of the potassium ethynyltrifluoroborate (1.32 g, …
Number of citations: 73 www.sciencedirect.com
ZY Wang, J Li, N Wang, H Liu… - Asian Journal of Organic …, 2023 - Wiley Online Library
… The Ham group[20b] depicted the application of potassium ethynyltrifluoroborate in CuAAC. Organotrifluoroborate products were recommended for further cross-coupling reaction. N,N-…
Number of citations: 2 onlinelibrary.wiley.com
M O'Donnell - 2010 - munin.uit.no
… , potassium ethynyltrifluoroborate and TMSCl at RT for 60 hours. The second experiment reacted potassium ethynyltrifluoroborate and … reacted potassium ethynyltrifluoroborate and BF3 …
Number of citations: 2 munin.uit.no
S Bachollet - 2016 - etheses.whiterose.ac.uk
… To obtain potassium ethynyltrifluoroborate 52 (R = H), ethynylmagnesium bromide was used, as it … In the event, this procedure gave potassium ethynyltrifluoroborate in acceptable yield (…
Number of citations: 2 etheses.whiterose.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.